(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid
Isoniazid alpha-ketoglutaric acid, also known as isoniazid α-ketoglutarate, belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. Pyridinecarboxylic acids and derivatives are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof. Isoniazid alpha-ketoglutaric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isoniazid alpha-ketoglutaric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Isoniazid alpha-ketoglutaric acid is a dicarboxylic acid.
Isoniazid alpha-ketoglutaric acid is a dicarboxylic acid.
Brand Name:
Vulcanchem
CAS No.:
1152-31-4
VCID:
VC0224388
InChI:
InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+
SMILES:
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O
Molecular Formula:
C11H11N3O5
Molecular Weight:
265.22 g/mol
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid
CAS No.: 1152-31-4
Main Products
VCID: VC0224388
Molecular Formula: C11H11N3O5
Molecular Weight: 265.22 g/mol
CAS No. | 1152-31-4 |
---|---|
Product Name | (2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
Molecular Formula | C11H11N3O5 |
Molecular Weight | 265.22 g/mol |
IUPAC Name | (2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
Standard InChI | InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+ |
Standard InChIKey | CCBSJXHUMYNUKH-MDWZMJQESA-N |
Isomeric SMILES | C1=CN=CC=C1C(=O)N/N=C(\CCC(=O)O)/C(=O)O |
SMILES | C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Canonical SMILES | C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Description | Isoniazid alpha-ketoglutaric acid, also known as isoniazid α-ketoglutarate, belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. Pyridinecarboxylic acids and derivatives are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof. Isoniazid alpha-ketoglutaric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isoniazid alpha-ketoglutaric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Isoniazid alpha-ketoglutaric acid is a dicarboxylic acid. |
Synonyms | (2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
PubChem Compound | 9576951 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume